(5-benzylfuran-3-yl)methyl (1R,3S)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
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Overview
Description
(5-benzylfuran-3-yl)methyl (1R,3S)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate is a complex organic compound that features a benzylfuran moiety linked to a cyclopropane carboxylate group This compound is notable for its unique structural characteristics, which include a difluoroethenyl group and a dimethylcyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-benzylfuran-3-yl)methyl (1R,3S)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate typically involves multiple steps, starting with the preparation of the benzylfuran moiety. This can be achieved through a series of reactions, including Friedel-Crafts acylation and subsequent cyclization . The cyclopropane ring is then introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts . The difluoroethenyl group is incorporated through a halogenation reaction, followed by dehydrohalogenation to form the desired double bond .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(5-benzylfuran-3-yl)methyl (1R,3S)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzylfuran moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The difluoroethenyl group can be reduced to form saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, (5-benzylfuran-3-yl)methyl (1R,3S)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential bioactivity. The benzylfuran moiety is known for its antimicrobial and anti-inflammatory properties, making this compound a candidate for drug development .
Medicine
In medicine, the compound’s potential therapeutic effects are being investigated. Its structural features suggest it may interact with specific biological targets, offering possibilities for the treatment of various diseases .
Industry
In industry, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (5-benzylfuran-3-yl)methyl (1R,3S)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The benzylfuran moiety can bind to enzymes or receptors, modulating their activity . The difluoroethenyl group may enhance the compound’s binding affinity and selectivity, while the cyclopropane ring provides structural rigidity, contributing to its overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- (5-benzylfuran-3-yl)methyl (1R,5R,6S)-3-methylbicyclo[3.1.0]hex-2-ene-6-carboxylate
- (5-benzylfuran-3-yl)methyl (1S,3R)-2,2-dimethyl-3-[(1E,3E)-2-methylpenta-1,3-dien-1-yl]cyclopropane-1-carboxylate
Uniqueness
Compared to similar compounds, (5-benzylfuran-3-yl)methyl (1R,3S)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate stands out due to the presence of the difluoroethenyl group, which imparts unique electronic properties and enhances its reactivity . This makes it particularly valuable in applications requiring high specificity and stability .
Properties
Molecular Formula |
C20H20F2O3 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
(5-benzylfuran-3-yl)methyl (1R,3S)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H20F2O3/c1-20(2)16(10-17(21)22)18(20)19(23)25-12-14-9-15(24-11-14)8-13-6-4-3-5-7-13/h3-7,9-11,16,18H,8,12H2,1-2H3/t16-,18+/m1/s1 |
InChI Key |
OCIBCNHLIPIOMR-AEFFLSMTSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C(F)F)C |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C(F)F)C |
Origin of Product |
United States |
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